

# Technical Identification Guide: 2-Chloro-1-ethoxy-4-nitrobenzene[1]

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## Compound of Interest

Compound Name: 2-Chloro-1-ethoxy-4-nitrobenzene

CAS No.: 5493-71-0

Cat. No.: B1602237

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## Executive Summary

**2-Chloro-1-ethoxy-4-nitrobenzene** (CAS: 5493-71-0) is a halogenated aromatic ether primarily utilized as an intermediate in the synthesis of agrochemicals and pharmaceutical precursors.[1][2][3][4][5][6] Its structural integrity relies on the specific ortho-chloro substitution relative to the ethoxy group, which imparts unique electronic and steric properties compared to its non-chlorinated analog (4-nitrophenetole).

This guide provides a rigorous, self-validating framework for the identification and characterization of this compound. It moves beyond simple data listing to explain the why and how of valid analytical confirmation.

## Chemical Identity & Physicochemical Profile[2][3][4][7][8][9][10][11][12]

Before commencing instrumental analysis, verify the fundamental physicochemical properties. These serve as the first line of defense against gross identification errors (e.g., mistaking a regioisomer).

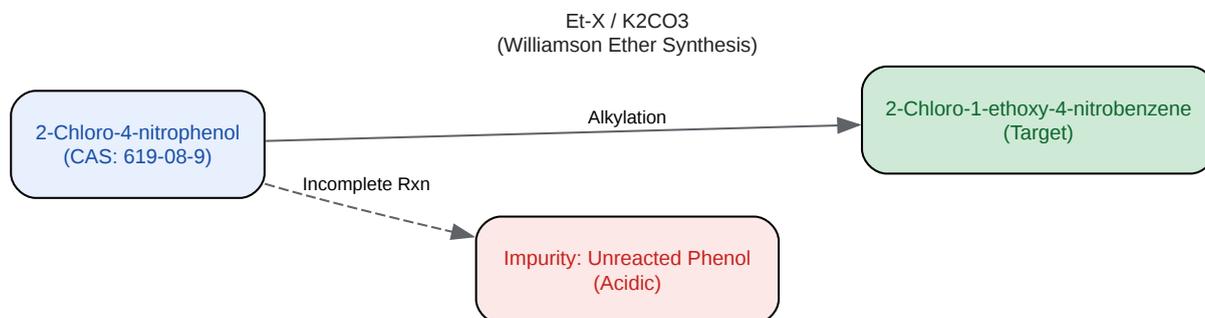
Property	Value / Description	Notes
CAS Number	5493-71-0	Primary identifier.[1][6]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> ClNO <sub>3</sub>	
Molecular Weight	201.61 g/mol	Monoisotopic mass: ~201.02 Da.
Appearance	Crystalline Solid	Typically off-white to pale yellow.
Melting Point	Expected: 50–80 °C	Note: 4-Nitrophenetole melts at ~60°C. The ortho-chloro substituent may disrupt packing or increase density; experimental verification via DSC is required.
Solubility	Soluble in DCM, EtOAc, DMSO	Poorly soluble in water.

## Origin & Synthetic Context

Understanding the synthesis is critical for predicting the impurity profile. This compound is classically synthesized via Williamson Ether Synthesis starting from 2-chloro-4-nitrophenol.

Mechanistic Insight: The phenolic hydroxyl group at position 1 is alkylated with an ethyl halide (EtBr or EtI) or diethyl sulfate in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>).

- Key Impurity A: Unreacted 2-chloro-4-nitrophenol (Starting Material).
- Key Impurity B: 2-Chloro-4-nitrophenetole isomers (if the starting material contained regioisomers like 4-chloro-2-nitrophenol).



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Figure 1: Synthetic pathway and potential impurity origin. The presence of unreacted phenol is the primary quality risk.

## Analytical Characterization Framework

The following protocols are designed to be self-validating. Do not rely on a single method; cross-reference MS data with NMR connectivity.

### A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural confirmation. The ortho-chloro substituent breaks the symmetry of the aromatic ring, creating a distinct splitting pattern.

Protocol: Dissolve ~10 mg in CDCl<sub>3</sub> or DMSO-d<sub>6</sub>.

Expected <sup>1</sup>H NMR Data (400 MHz, CDCl<sub>3</sub>):

- Aromatic Region (3H):
  - H-3 (d, ~2.5 Hz): ~8.28 ppm. Reasoning: Located between -Cl and -NO<sub>2</sub>. Deshielded by both electron-withdrawing groups. Appears as a doublet due to meta-coupling with H-5.
  - H-5 (dd, ~9.0, 2.5 Hz): ~8.17 ppm. Reasoning: Ortho to -NO<sub>2</sub>, meta to -Cl. Shows large ortho-coupling to H-6 and small meta-coupling to H-3.

- H-6 (d, ~9.0 Hz): ~7.00 ppm. Reasoning: Ortho to the electron-donating ethoxy group. Significantly shielded compared to H-3/H-5.
- Aliphatic Region (5H):
  - -OCH<sub>2</sub>- (q, ~7.0 Hz): ~4.15 ppm. Reasoning: Quartet due to adjacent methyl group. Downfield shift due to oxygen attachment.
  - -CH<sub>3</sub> (t, ~7.0 Hz): ~1.48 ppm. Reasoning: Triplet due to adjacent methylene.

<sup>13</sup>C NMR Key Signals:

- C-O (Ethoxy): ~65 ppm.
- C-Cl (Aromatic): ~123 ppm (Distinctive quaternary carbon).
- C-NO<sub>2</sub> (Aromatic): ~142 ppm.

## B. Mass Spectrometry (GC-MS / LC-MS)

MS confirms the molecular weight and the presence of chlorine via its isotopic signature.

Protocol:

- Ionization: EI (70 eV) for GC-MS; ESI(+) for LC-MS.
- Diagnostic Ions (EI):
  - Molecular Ion [M]<sup>+</sup>: m/z 201 and 203.
  - Isotope Pattern: The intensity ratio of m/z 201:203 must be roughly 3:1. This validates the presence of one Chlorine atom.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
  - Fragment [M - C<sub>2</sub>H<sub>4</sub>]<sup>+</sup>: Loss of ethene (McLafferty-like rearrangement or simple cleavage) -> m/z 173/175.
  - Fragment [M - NO<sub>2</sub>]<sup>+</sup>: Loss of nitro group -> m/z 155/157.

## C. Infrared Spectroscopy (FT-IR)

Use IR primarily for fingerprinting and confirming the nitro/ether functionalities.

- Nitro (-NO<sub>2</sub>): Strong bands at ~1520 cm<sup>-1</sup> (asymmetric) and ~1340 cm<sup>-1</sup> (symmetric).
- Ether (C-O-C): Strong stretch at ~1250–1260 cm<sup>-1</sup>.
- Aromatic C-H: >3000 cm<sup>-1</sup>.

## Purity Assessment (HPLC Method)

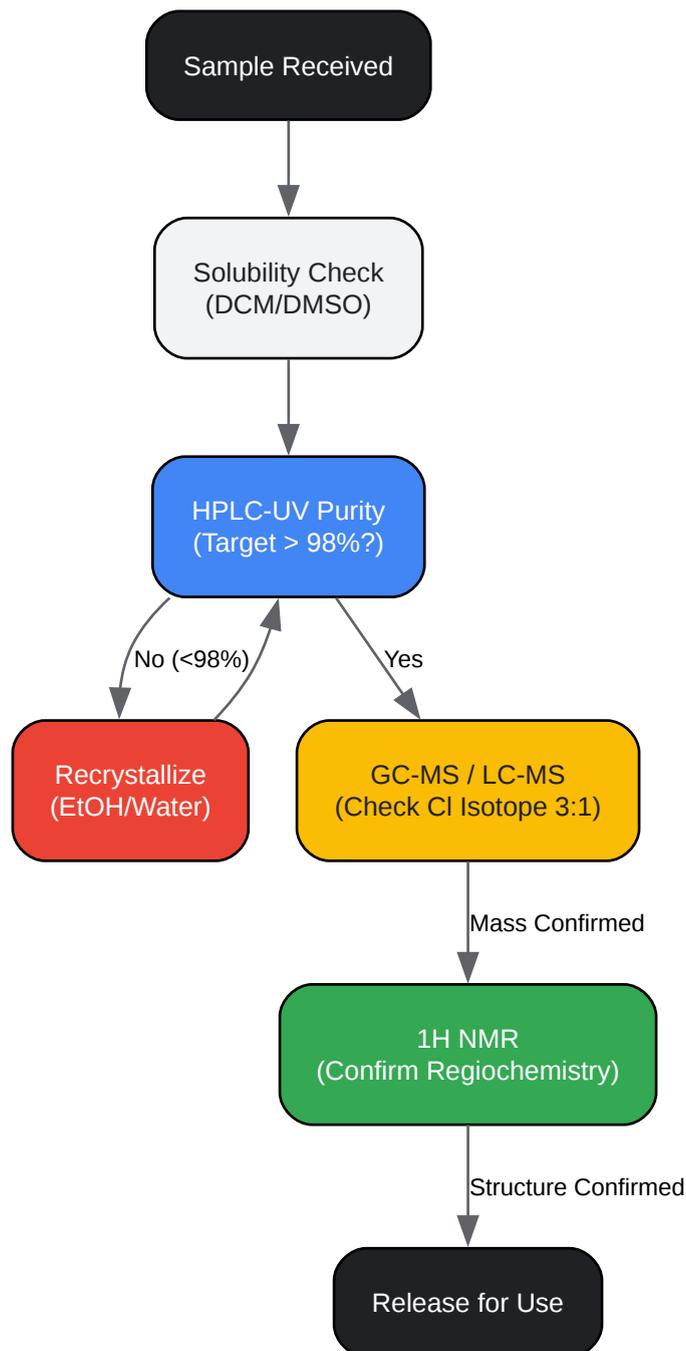
For quantitative analysis and purity determination, a Reverse Phase (RP-HPLC) method is required. The method below is robust for separating the neutral ether product from the acidic phenolic starting material.

Methodology: Isocratic RP-HPLC

Parameter	Condition	Rationale
Column	C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 μm	Standard stationary phase for aromatic compounds.
Mobile Phase	Acetonitrile : Water (60 : 40 v/v) + 0.1% Formic Acid	Acidic modifier suppresses ionization of residual phenols, improving peak shape.
Flow Rate	1.0 mL/min	Standard backpressure management.
Detection	UV @ 254 nm and 300 nm	Nitro-aromatics absorb strongly at 254 nm.
Temperature	30 °C	Ensures retention time reproducibility.
Retention Order	1. 2-Chloro-4-nitrophenol (Polar) 2. [4] Target Compound (Non-polar)	The ethoxy group significantly increases hydrophobicity (LogP ~3.2) vs. the phenol (LogP ~2.5). [4]

## Analytical Workflow Diagram

The following decision tree illustrates the logical flow for confirming identity and purity.



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Figure 2: Step-by-step analytical decision tree for sample validation.

## Safety & Handling

- Hazards: As a nitro-aromatic, assume potential toxicity and mutagenicity. Handle in a fume hood.
- Storage: Store at room temperature (15–25 °C), protected from light.
- Disposal: Dispose of as halogenated organic waste.

## References

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## Sources

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